5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid: . It is a potent and selective antagonist of the cholecystokinin type 2 receptor, which is involved in various physiological processes, including gastric acid secretion and pancreatic cancer growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts, such as palladium on carbon .
Industrial Production Methods: Industrial production of 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid is used as a research tool to study the cholecystokinin type 2 receptor and its role in various physiological processes .
Biology: The compound is used to investigate the role of the cholecystokinin type 2 receptor in gastric acid secretion and pancreatic cancer growth .
Medicine: this compound has potential therapeutic applications in the treatment of conditions such as pancreatic cancer and peptic ulcers .
Industry: The compound is used in the development of new drugs targeting the cholecystokinin type 2 receptor .
Mechanism of Action
5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid exerts its effects by selectively binding to and antagonizing the cholecystokinin type 2 receptor . This receptor is involved in the regulation of gastric acid secretion and the growth of pancreatic cancer cells . By blocking this receptor, this compound can reduce gastric acid levels and inhibit the growth of pancreatic cancer cells .
Comparison with Similar Compounds
Proglumide: Another cholecystokinin receptor antagonist used in the treatment of peptic ulcers.
Devazepide: A selective cholecystokinin type 1 receptor antagonist used in research.
Uniqueness: 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid is unique in its high selectivity and potency for the cholecystokinin type 2 receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
174610-98-1 |
---|---|
Molecular Formula |
C34H34FN5O7 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H34FN5O7/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47)/t29-/m0/s1 |
InChI Key |
CUVGKDWFTDAHSS-LJAQVGFWSA-N |
SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3 |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3 |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3 |
Appearance |
Solid powder |
Key on ui other cas no. |
174610-98-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gastrazole free acid; Gastrazole; JB-95008; JB95008; JB 95008; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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